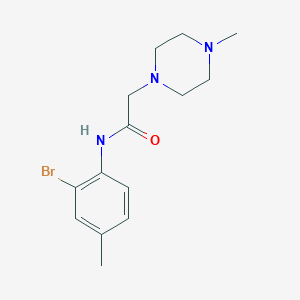![molecular formula C19H22N2O4 B5720714 N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR. These enzymes are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. Inhibition of these enzymes by N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide may contribute to its anti-tumor and anti-angiogenic properties.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PI3K, Akt, and mTOR. Inhibition of these enzymes may contribute to its anti-tumor and anti-angiogenic properties. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. It has been shown to have anti-tumor and anti-angiogenic properties in various cancer cell lines and animal models. However, there are also limitations to using this compound in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. One direction is to further study its mechanism of action to better understand how it inhibits the activity of enzymes such as PI3K, Akt, and mTOR. Another direction is to study its efficacy and safety in humans to determine its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more studies are needed to determine its off-target effects and potential drug interactions. Finally, further optimization of the synthesis method may be necessary to improve the yield and purity of the compound.
Synthesemethoden
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with butyryl chloride to form 2,6-dimethoxybenzoyl butyrate, which is then reacted with 4-aminophenylamine to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. Another method involves the reaction of 4-(butyrylamino)phenol with 2,6-dimethoxybenzoyl chloride to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied in various cancer cell lines and has been shown to inhibit cell proliferation and induce cell death. It has also been studied in animal models of cancer and has been shown to inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-6-17(22)20-13-9-11-14(12-10-13)21-19(23)18-15(24-2)7-5-8-16(18)25-3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHAVLUNCMWXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

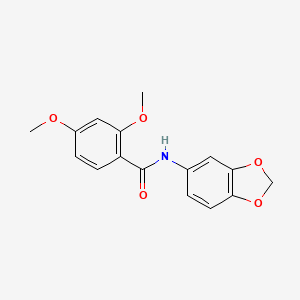
![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)

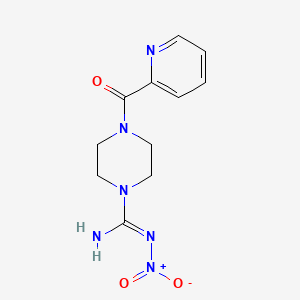
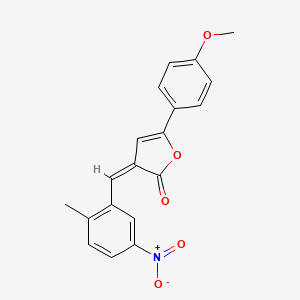

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)
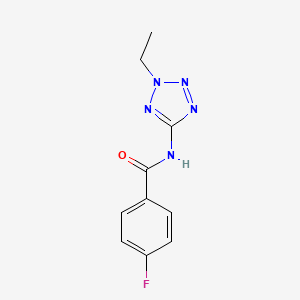
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
